![molecular formula C28H24O2 B14309849 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol CAS No. 114288-53-8](/img/structure/B14309849.png)
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol is an organic compound with the molecular formula C27H22O2. It is also known as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene. This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxy and methyl groups. It is a white crystalline powder with a melting point of approximately 219°C .
Vorbereitungsmethoden
The synthesis of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol typically involves the reaction of 9-fluorenone with 4-hydroxy-3-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Hydroxy-3-methylacetophenone: This compound shares the hydroxy and methyl substituents but lacks the fluorene core.
o-Cresolphthalein: It has a similar phenolic structure but includes a phthalein moiety instead of the fluorene core.
The uniqueness of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol lies in its combination of the fluorene core with hydroxy and methyl groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
114288-53-8 |
|---|---|
Molekularformel |
C28H24O2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C28H24O2/c1-17-14-20(12-13-26(17)29)28(21-15-18(2)27(30)19(3)16-21)24-10-6-4-8-22(24)23-9-5-7-11-25(23)28/h4-16,29-30H,1-3H3 |
InChI-Schlüssel |
ZYMJHLOJHCNDDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


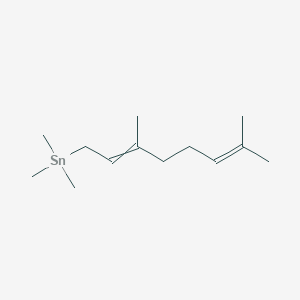

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
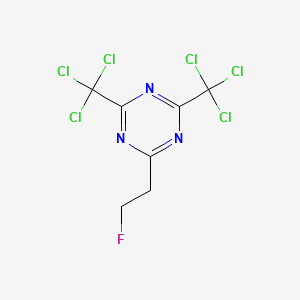
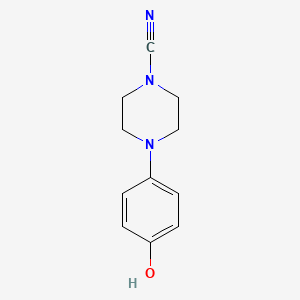
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
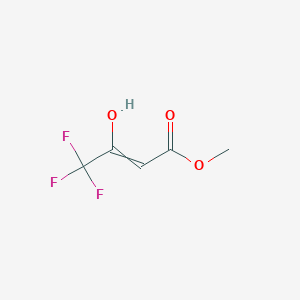
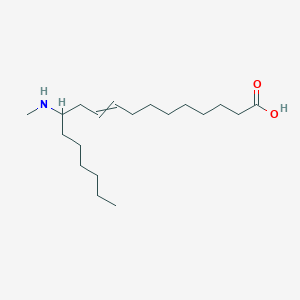
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)




![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
